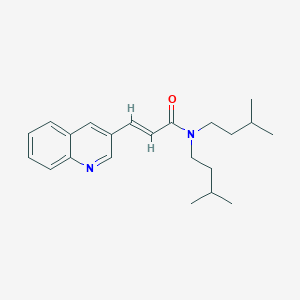
(E)-N,N-二异戊基-3-(3-喹啉基)-2-丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline ring system, which is a nitrogen-containing heterocycle, and an amide functional group, making it a versatile molecule for various chemical reactions and applications.
科学研究应用
(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to the biological activity of quinoline derivatives.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
Target of Action
The compound, also known as (E)-N,N-bis(3-methylbutyl)-3-quinolin-3-ylprop-2-enamide, is a quinoline derivative. Quinoline derivatives have been found to interact with various targets. For instance, some quinolinyl-based compounds have been found to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes are involved in pain and inflammation processes .
Mode of Action
The compound’s interaction with its targets results in the inhibition of these enzymes. This inhibition can lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation and pain . .
Biochemical Pathways
The inhibition of sEH and FAAH can affect various biochemical pathways. For example, sEH is involved in the metabolism of epoxy fatty acids (EpFAs), which are integral to a myriad of physiological processes, including inflammation, platelet aggregation, vasodilation, and nociception . FAAH, on the other hand, is involved in the endocannabinoid system, a complex cell signaling system that regulates the central nervous system and plays an important role in synaptic communications and biological functions .
Pharmacokinetics
It is known that quinoline derivatives can have favorable pharmacokinetic properties . For instance, some quinolinyl-based compounds have been found to have good stability in human and rat plasma
Result of Action
The result of the compound’s action is a reduction in inflammation and pain due to the inhibition of sEH and FAAH . This can lead to a decrease in the production of inflammatory mediators and a reduction in the perception of pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and degradation rate of quinoline derivatives . Furthermore, the compound’s action can also be influenced by the presence of other substances in the environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup, Doebner-Miller, and Friedländer syntheses. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Amide Formation: The amide functional group is introduced by reacting the quinoline derivative with diisopentylamine and an appropriate acylating agent, such as acryloyl chloride, under basic conditions to form the (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes using catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
相似化合物的比较
Similar Compounds
Quinoline: A basic nitrogen-containing heterocycle with various biological activities.
Chloroquine: An antimalarial drug with a quinoline ring system.
Camptothecin: A quinoline alkaloid with anticancer properties.
Mepacrine: An antiprotozoal agent with a quinoline structure.
Uniqueness
(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its diisopentyl and propenamide moieties differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
This detailed article provides a comprehensive overview of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(E)-N,N-bis(3-methylbutyl)-3-quinolin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-17(2)11-13-24(14-12-18(3)4)22(25)10-9-19-15-20-7-5-6-8-21(20)23-16-19/h5-10,15-18H,11-14H2,1-4H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMLONYLXHOWHX-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)C=CC1=CC2=CC=CC=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN(CCC(C)C)C(=O)/C=C/C1=CC2=CC=CC=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

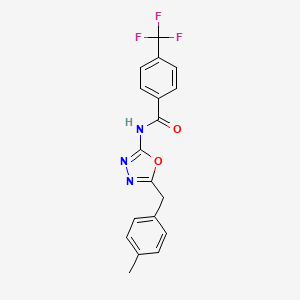



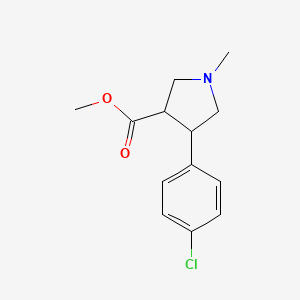

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)
![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)
![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)
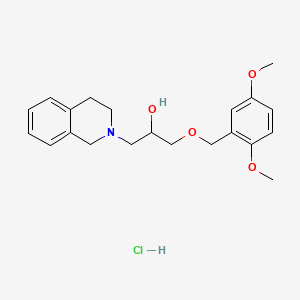
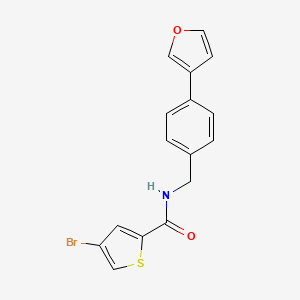
![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)
